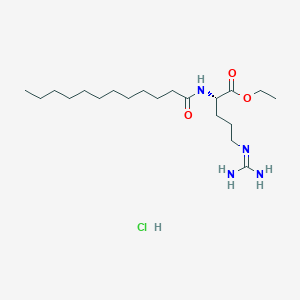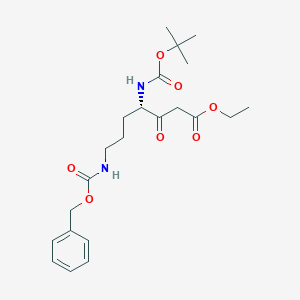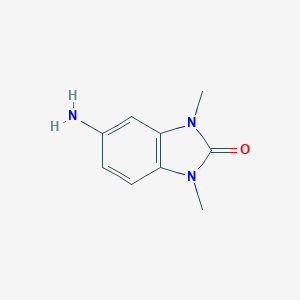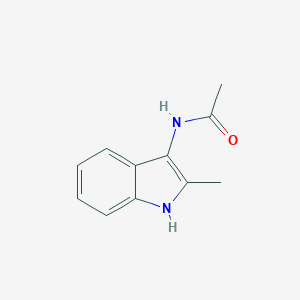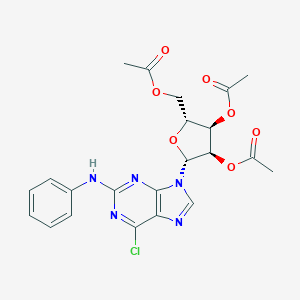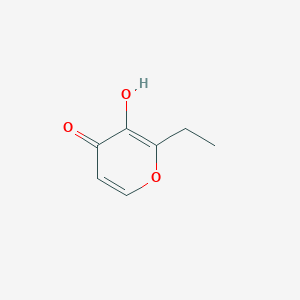
Fosfito de dihidrógeno disódico pentahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Di-Sodium hydrogen phosphite pentahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Di-Sodium Hydrogen Phosphite Pentahydrate, also known as Sodium Phosphite Dibasic Pentahydrate, primarily targets prochiral sulfides . These are a type of organic compound that can be transformed into optically active sulfoxides .
Mode of Action
The compound acts as an electron donor in biochemical reactions . Specifically, it is involved in the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides . This transformation is catalyzed by the enzyme Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) .
Biochemical Pathways
The compound plays a crucial role in the enantioselective oxidation of prochiral sulfides . This process is part of a broader biochemical pathway that leads to the production of optically active sulfoxides . The downstream effects of this pathway can vary depending on the specific biological context.
Pharmacokinetics
Its solubility in water and alcohol suggests that it could be readily absorbed and distributed in aqueous biological environments.
Result of Action
The primary result of the compound’s action is the production of optically active sulfoxides from prochiral sulfides . These sulfoxides are important in various biological and chemical processes, including the synthesis of certain pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in water and alcohol but only slightly soluble in ether . It also has a certain hygroscopicity, meaning it can readily absorb moisture from the air . Its solution is alkaline and sensitive to acid .
Análisis Bioquímico
Biochemical Properties
Di-Sodium hydrogen phosphite pentahydrate can act as an electron donor in biochemical reactions . Specifically, it has been used for the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides, catalyzed by the Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) enzyme .
Cellular Effects
The cellular effects of Di-Sodium hydrogen phosphite pentahydrate are not well-documented in the literature. As a phosphite, it may interact with various cellular processes. Phosphites are known to have reducing properties , which could potentially influence cellular redox states and associated signaling pathways.
Molecular Mechanism
Its role as an electron donor suggests it may participate in redox reactions within the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-Sodium hydrogen phosphite pentahydrate can be synthesized by reacting phosphorous acid with sodium hydroxide under controlled conditions. The reaction typically involves dissolving phosphorous acid in water, followed by the gradual addition of sodium hydroxide until the desired pH is achieved. The solution is then allowed to crystallize, forming the pentahydrate salt .
Industrial Production Methods
In industrial settings, the production of Di-Sodium hydrogen phosphite pentahydrate involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di-Sodium hydrogen phosphite pentahydrate undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in many chemical processes.
Substitution Reactions: It can participate in substitution reactions where the hydrogen atom bonded to phosphorus is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with Di-Sodium hydrogen phosphite pentahydrate include oxidizing agents, acids, and bases. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving Di-Sodium hydrogen phosphite pentahydrate depend on the specific reaction. For example, in reduction reactions, the compound may reduce metal ions to their elemental form .
Comparación Con Compuestos Similares
Similar Compounds
Disodium phosphate (Na₂HPO₄): Similar in structure but differs in its chemical properties and applications.
Sodium hypophosphite (NaH₂PO₂): Another reducing agent but with different reactivity and uses.
Uniqueness
Di-Sodium hydrogen phosphite pentahydrate is unique due to its specific reducing properties and its ability to act as an electron donor in enzymatic reactions. Its pentahydrate form also provides distinct advantages in terms of stability and solubility compared to other similar compounds .
Propiedades
Número CAS |
13517-23-2 |
|---|---|
Fórmula molecular |
H10Na2O8P+ |
Peso molecular |
215.03 g/mol |
Nombre IUPAC |
disodium;dioxido(oxo)phosphanium;pentahydrate |
InChI |
InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;(H,1,2,3);5*1H2/q2*+1;;;;;;/p-1 |
Clave InChI |
FEICCOFQXMKGRC-UHFFFAOYSA-M |
SMILES |
O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |
SMILES canónico |
O.O.O.O.O.[O-][P+](=O)[O-].[Na+].[Na+] |
Sinónimos |
Disodium Phosphite Pentahydrate; Sodium Metaphosphate (Na2HPO3) Pentahydrate; USP Etidronate Disodium Related Compound A; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



